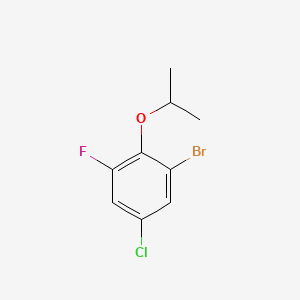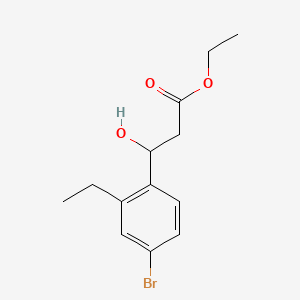
2-(Methoxy-d3)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy-d3)-4-bromophenol is a deuterated derivative of 4-bromophenol, where the methoxy group is labeled with deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving reaction mechanisms, metabolic pathways, and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-4-bromophenol typically involves the bromination of 2-(Methoxy-d3)-phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of deuterated methanol in the synthesis ensures the incorporation of deuterium into the methoxy group .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxy-d3)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 2-(Methoxy-d3)-phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(Methoxy-d3)-phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxy-d3)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions and identify intermediates.
Biology: Employed in metabolic studies to understand the biotransformation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of phenolic drugs.
Mecanismo De Acción
The mechanism of action of 2-(Methoxy-d3)-4-bromophenol depends on its specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various metabolic pathways. The presence of the bromine atom can also influence the reactivity and interaction of the compound with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but without the bromine atom and deuterium labeling.
4-Bromophenol: Lacks the methoxy group and deuterium labeling.
2-(Methoxy-d3)-phenol: Similar but without the bromine atom.
Uniqueness
2-(Methoxy-d3)-4-bromophenol is unique due to its combination of deuterium labeling and bromine substitution. This dual modification allows for specific applications in isotopic labeling studies and reactions involving halogenated phenols. The deuterium labeling provides insights into reaction mechanisms and metabolic pathways, while the bromine atom offers additional reactivity for further chemical modifications .
Propiedades
Número CAS |
1185310-16-0 |
|---|---|
Fórmula molecular |
C7H7BrO2 |
Peso molecular |
206.05 g/mol |
Nombre IUPAC |
4-bromo-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3 |
Clave InChI |
WHSIIJQOEGXWSN-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O |
SMILES canónico |
COC1=C(C=CC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)

![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)






![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)



